![molecular formula C26H29N3O4S B2872470 N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 900004-31-1](/img/structure/B2872470.png)
N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H29N3O4S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Conformation
Studies have detailed the structural characteristics of similar compounds, focusing on their crystal structures and conformational properties. For example, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016). Such structural insights are crucial for understanding the molecular interactions and stability of these compounds.
Inhibition of Biological Targets
Compounds structurally related to N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide have been investigated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), significant enzymes in the folate pathway critical for DNA synthesis and repair. For instance, N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid and its analogues were synthesized and evaluated as potential dual inhibitors, demonstrating significant inhibitory activity against human TS and DHFR, with implications for antitumor therapies (Gangjee et al., 2009).
Synthesis and Anticancer Activity
Research on derivatives of similar chemical frameworks has demonstrated their potential in anticancer activity. For example, studies on 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have shown potent and selective cytotoxic effects against leukemia cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Horishny et al., 2021).
Mechanism of Action
Mode of Action
The compound exhibits dose-dependent “anxiolytic” properties in the elevated plus-maze and the punished drinking tests in rats . It was also active in the two-compartment test in mice . The “anxiolytic” effects were antagonized by the benzodiazepine antagonists, flumazenil and ZK 93426 .
Pharmacokinetics
The compound exhibits anticonvulsant, sedative, myorelaxant, and amnesic effects at doses 3–30 times higher than those required for “anxiolytic” activity
Result of Action
It is known that the compound has potential anxiolytic effects .
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-4-18-10-12-19(13-11-18)27-22(30)16-34-26-28-23-20-8-5-6-9-21(20)33-24(23)25(31)29(26)14-7-15-32-17(2)3/h5-6,8-13,17H,4,7,14-16H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJKZPCQUMSYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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